molecular formula C10H16F3NO2 B1486208 1-Azaspiro[3.5]nonane trifluoroacetate CAS No. 2204054-48-6

1-Azaspiro[3.5]nonane trifluoroacetate

Cat. No.: B1486208
CAS No.: 2204054-48-6
M. Wt: 239.23 g/mol
InChI Key: CKIITJQROWKKQL-UHFFFAOYSA-N
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Description

1-Azaspiro[3.5]nonane trifluoroacetate (CAS 2204054-48-6) is a chemical reagent of interest in pharmaceutical research and development. This compound features a spirocyclic architecture, a structural motif that is increasingly valuable in modern drug design. The incorporation of spirocycles into molecular scaffolds is a recognized strategy to access new chemical space, improve physicochemical properties, and reduce conformational flexibility in the pursuit of novel bioactive compounds . The core 1-azaspiro[3.5]nonane structure serves as a versatile building block, particularly in the structure-guided design of potent inhibitors for various biological targets. Research has demonstrated that spirocyclic fragments can be leveraged to optimally exploit specific sub-sites within enzyme active sites, leading to molecules with high inhibitory potency . While this compound is a specific chemical entity, it belongs to a class of spirocyclic azetidines and piperidines that have shown applicability in high-profile research areas, including the development of direct-acting antiviral agents . Key Specifications: • CAS Number: 2204054-48-6 • Molecular Formula: C10H16F3NO2 • Molecular Weight: 239.23 g/mol • Purity: ≥98% Handling and Storage: Store at 2-8°C . Notice for Researchers: This product is intended "For Research Use Only" and is not approved for human, diagnostic, or therapeutic use. Proper safety data sheets (SDS) should be consulted before handling.

Properties

IUPAC Name

1-azaspiro[3.5]nonane;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.C2HF3O2/c1-2-4-8(5-3-1)6-7-9-8;3-2(4,5)1(6)7/h9H,1-7H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIITJQROWKKQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCN2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization

The acylated intermediate undergoes self-cyclization in an inert atmosphere (e.g., nitrogen) using a strong base such as sodium hydride, hexasilyl dimethyl amino lithium, or n-butyl lithium in a suitable solvent. This step forms the spirocyclic ring system.

Step Reagents and Conditions Product Notes
2 Acylated intermediate + NaH or n-BuLi, inert atmosphere, solvent (e.g., THF) Spirocyclic compound Controlled temperature needed

Reduction

The resulting spirocyclic ketone or lactam intermediate is reduced using a hydride reducing agent such as lithium aluminum hydride (LiAlH4) in an inert atmosphere to yield the corresponding amine.

Step Reagents and Conditions Product Yield (%)
3 Spirocyclic intermediate + LiAlH4, inert solvent Reduced amine 85-95 (reported)

The molar ratio of compound to reducing agent is typically 1:1.1 to 1:2 for optimal conversion.

Deprotection and Salt Formation

The benzyl protecting group is removed by catalytic hydrogenation under hydrogen pressure (20-100 psi) at 20-50 °C for 8-20 hours, often in the presence of acetic acid as an activator. This yields the free amine 1-Azaspiro[3.5]nonane.

Finally, the free amine is reacted with trifluoroacetic acid to form the trifluoroacetate salt.

Step Reagents and Conditions Product Notes
4 Catalytic hydrogenation (Pd/C catalyst), H2 (20-100 psi), 20-50 °C, 8-20 h + TFA This compound Acetic acid added as activator

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Key Points Yield / Notes
1 Acylation Chloroacetyl chloride, triethylamine, DCM, 0-10 °C Formation of acyl intermediate High yield, purification by chromatography
2 Cyclization NaH or n-BuLi, inert atmosphere, THF Formation of spirocyclic ring Requires inert atmosphere
3 Reduction LiAlH4, inert solvent Reduction of ketone/lactam to amine Molar ratio 1:1.1-2, high yield
4 Hydrogenation & Salt Formation Pd/C catalyst, H2 (20-100 psi), 20-50 °C, TFA addition Deprotection and formation of trifluoroacetate salt 8-20 h reaction time, acetic acid as activator

Research Findings and Industrial Relevance

  • The synthetic route uses cheap and readily available starting materials , making it suitable for scale-up and industrial production.
  • The reactions are conducted under mild conditions with good control over reaction parameters, ensuring high purity and yield.
  • The use of catalytic hydrogenation for deprotection is efficient and avoids harsh reagents.
  • The trifluoroacetate salt form improves the compound’s solubility and stability , facilitating its use in pharmaceutical applications.

Additional Notes

  • Alternative bases such as pyridine or diisopropylethylamine can be used in the acylation step depending on availability and reaction scale.
  • The choice of solvents (e.g., dichloromethane, THF) and inert atmosphere (nitrogen or argon) is critical to prevent side reactions and ensure reproducibility.
  • Reaction times and temperatures are optimized to balance conversion and minimize by-product formation.

Chemical Reactions Analysis

Types of Reactions: 1-Azaspiro[3.5]nonane trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups within the molecule.

    Substitution: The trifluoroacetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

1-Azaspiro[3.5]nonane trifluoroacetate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological pathways.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 1-azaspiro[3.5]nonane trifluoroacetate exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The trifluoroacetate group can enhance the compound’s binding affinity and specificity through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Azabicyclo Derivatives

  • (1R,5S,9r)-9-Pyrazin-2-yloxy-3-azabicyclo[3.3.1]nonane Trifluoroacetate (Compound 64): This derivative shares the trifluoroacetate counterion but differs in ring size (bicyclo[3.3.1] vs. [3.5]nonane) and substituents (pyrazinyloxy group). Application: Used in sulfonamide coupling reactions for kinase inhibitors. Key Difference: Larger ring size may limit blood-brain barrier penetration compared to 1-azaspiro[3.5]nonane derivatives.

Diazaspiro[3.5]nonane Derivatives

  • 2,7-Diazaspiro[3.5]nonane Scaffold: The addition of a second nitrogen atom at position 7 (vs. a single nitrogen in 1-azaspiro[3.5]nonane) enhances hydrogen-bonding capacity, improving affinity for sigma receptors. For example, compound 4b (2,7-diazaspiro[3.5]nonane derivative) showed potent sigma-1 receptor antagonism, while 5b exhibited partial agonism . Biological Impact: Dual nitrogen atoms enable dual-target engagement, unlike the single-target profile of 1-azaspiro[3.5]nonane. Synthetic Challenge: Additional nitrogen complicates synthesis due to regioselectivity issues.

Oxa-Azaspiro[3.5]nonane Derivatives

  • 1-Oxa-6-azaspiro[3.5]nonane Oxalate (2:1): Replacing a carbon with oxygen (oxa) in the spiro ring alters electronic properties. The oxalate counterion increases crystallinity but reduces solubility in nonpolar solvents compared to trifluoroacetate . Stability: Oxa derivatives are more prone to hydrolysis under acidic conditions due to the ether linkage. Applications: Primarily used in peptide mimetics rather than receptor ligands.
  • 2-Oxa-7-azaspiro[3.5]nonane Trifluoroacetate: This variant combines an oxygen atom at position 2 and nitrogen at position 5. The trifluoroacetate salt enhances solubility (similar to 1-azaspiro[3.5]nonane), but the oxa group reduces basicity of the nitrogen, impacting ionizability .

Substituted Azaspiro[3.5]nonane Derivatives

  • tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate: The tert-butyl group acts as a protecting group for the amine, enabling selective functionalization. The cyano substituent increases electrophilicity, making it suitable for click chemistry . Utility: Intermediate in synthesizing spirocyclic peptidomimetics. Limitation: Bulky tert-butyl group may hinder ring-opening reactions.
  • 1,1-Dimethyl-7-azaspiro[3.5]nonane Hydrochloride: Methyl groups at position 1 enhance lipophilicity (cLogP +0.5 vs. −1.2 for 1-azaspiro[3.5]nonane trifluoroacetate), improving membrane permeability but reducing aqueous solubility .

Biological Activity

1-Azaspiro[3.5]nonane trifluoroacetate is a spirocyclic compound notable for its unique structural features, which include a nonane ring fused with an azaspiro moiety and a trifluoroacetate group. This compound has garnered attention for its potential biological activities and applications in various fields, particularly in medicinal chemistry and drug design.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, particularly enzymes and receptors. The trifluoroacetate moiety enhances the compound's binding affinity through hydrogen bonding and electrostatic interactions, making it a potent enzyme inhibitor. For instance, it may bind to the active sites of enzymes, thereby modulating their activity and influencing various biological pathways .

Case Studies and Research Findings

  • FXR Agonism : A study highlighted the discovery of compounds related to 1-azaspiro[3.5]nonane that act as farnesoid X receptor (FXR) agonists. These compounds demonstrated significant activation of FXR in vitro and in vivo, indicating potential therapeutic applications for conditions like nonalcoholic steatohepatitis (NASH) . The compound BMS-986318, derived from this class, showed promising results in reducing liver fibrosis in mouse models.
  • GPR119 Agonism : Another research effort focused on the design and synthesis of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Among these, compound 54g exhibited favorable pharmacokinetic profiles and glucose-lowering effects in diabetic rats, suggesting its potential in managing metabolic disorders .
  • In Vitro Studies : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it showed significant activity against B-16 melanoma cells, with IC50 values indicating potent cytotoxicity at low concentrations. This suggests a potential role in cancer therapy.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar spirocyclic compounds:

Compound NameBiological ActivityKey Findings
1-Azaspiro[3.3]heptaneModerate GPR119 activityPotential for metabolic regulation
1-Azaspiro[3.4]octaneLimited enzyme inhibitionLess effective compared to 1-azaspiro[3.5]nonane
1-Azaspiro[4.4]nonaneVariable activityStructure-dependent reactivity

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 1-Azaspiro[3.5]nonane trifluoroacetate, and how can purity be ensured?

  • Methodology : The compound is typically synthesized via multistep reactions involving cyclization and functionalization. For example, analogous azaspiro compounds are synthesized using trifluoroacetate salt isolation, where the reaction mixture is evaporated to yield the product. Purification involves techniques like column chromatography or recrystallization to achieve ≥95% purity .
  • Key Data : Scalable synthesis protocols (multigram quantities) and purity validation via HPLC or LC-MS are critical. For instance, trifluoroacetate derivatives are isolated directly from reaction mixtures with quantitative yields in some cases .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm the trifluoroacetate counterion and spirocyclic structure. Trifluoroacetic acid (TFA) derivatives exhibit distinct 19F^{19}\text{F} shifts .
  • HPLC : Employ reverse-phase HPLC with UV detection (e.g., 210–254 nm) to assess purity. Reference standards (e.g., 10–100 mg/L in methanol) ensure calibration .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during the scaled-up synthesis of this compound?

  • Methodology :

  • Process Analysis : Compare lab-scale vs. pilot-scale conditions (e.g., solvent volume, temperature gradients). For example, trifluoroacetate salt formation may require controlled evaporation rates to prevent byproduct formation during scaling .
  • Data Cross-Validation : Use statistical tools (e.g., ANOVA) to identify variables affecting yield. Contradictions often arise from impurities or incomplete cyclization, detectable via HPLC impurity profiling .

Q. What experimental design strategies optimize reaction conditions for synthesizing this compound?

  • Methodology :

  • Factorial Design : Test variables like temperature, catalyst loading, and solvent polarity. For example, a 23^3 factorial design evaluates interactions between these factors .
  • Computational Modeling : Quantum chemical calculations predict reaction pathways and transition states, reducing trial-and-error approaches. Software like Gaussian or ORCA aids in simulating spirocyclic ring formation .

Q. How should researchers address discrepancies in impurity profiles between batches of this compound?

  • Methodology :

  • Impurity Tracking : Use HPLC with relative retention time (RRT) markers. For example, impurities in similar compounds are quantified at RRT 0.5–2.1, with thresholds of ≤0.5% per impurity and ≤2.0% total .
  • Root-Cause Analysis : Compare raw material purity (e.g., via titration or ICP-MS for metal contaminants) and reaction quenching methods. Contaminants in starting materials often propagate through synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azaspiro[3.5]nonane trifluoroacetate
Reactant of Route 2
1-Azaspiro[3.5]nonane trifluoroacetate

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